2-Phenyl-3-[(propan-2-yl)oxy]-5,8-dioxaspiro[3.4]oct-2-en-1-one

Physicochemical profiling Pre-formulation Molar dosing

2-Phenyl-3-[(propan-2-yl)oxy]-5,8-dioxaspiro[3.4]oct-2-en-1-one (CAS 128242-44-4) is a heterocyclic spiro compound belonging to the dioxaspiroketal class, characterized by a fused 5,8-dioxaspiro[3.4]oct-2-en-1-one core substituted with a phenyl group at position 2 and an isopropoxy group at position 3. With a molecular formula of C₁₅H₁₆O₄ and a molecular weight of 260.28 g/mol, this compound occupies a distinct chemical space relative to its lower-molecular-weight 2-methyl and 2,3-dimethyl analogs, offering differentiated lipophilicity (LogP 2.15) and polar surface area (PSA 44.76 Ų) profiles that directly impact solubility, membrane permeability, and formulation behavior.

Molecular Formula C15H16O4
Molecular Weight 260.28 g/mol
CAS No. 128242-44-4
Cat. No. B11858324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-3-[(propan-2-yl)oxy]-5,8-dioxaspiro[3.4]oct-2-en-1-one
CAS128242-44-4
Molecular FormulaC15H16O4
Molecular Weight260.28 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C(=O)C12OCCO2)C3=CC=CC=C3
InChIInChI=1S/C15H16O4/c1-10(2)19-14-12(11-6-4-3-5-7-11)13(16)15(14)17-8-9-18-15/h3-7,10H,8-9H2,1-2H3
InChIKeyMBGAPDCKNUVWDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-3-[(propan-2-yl)oxy]-5,8-dioxaspiro[3.4]oct-2-en-1-one (CAS 128242-44-4): Core Structural and Physicochemical Profile for Procurement Screening


2-Phenyl-3-[(propan-2-yl)oxy]-5,8-dioxaspiro[3.4]oct-2-en-1-one (CAS 128242-44-4) is a heterocyclic spiro compound belonging to the dioxaspiroketal class, characterized by a fused 5,8-dioxaspiro[3.4]oct-2-en-1-one core substituted with a phenyl group at position 2 and an isopropoxy group at position 3 . With a molecular formula of C₁₅H₁₆O₄ and a molecular weight of 260.28 g/mol, this compound occupies a distinct chemical space relative to its lower-molecular-weight 2-methyl and 2,3-dimethyl analogs, offering differentiated lipophilicity (LogP 2.15) and polar surface area (PSA 44.76 Ų) profiles that directly impact solubility, membrane permeability, and formulation behavior . The compound's enone functionality and spirocyclic architecture make it a versatile intermediate for medicinal chemistry and fragrance development programs [1].

Why 2-Phenyl-3-[(propan-2-yl)oxy]-5,8-dioxaspiro[3.4]oct-2-en-1-one Cannot Be Interchanged with In-Class Analogs


Within the 5,8-dioxaspiro[3.4]oct-2-en-1-one scaffold, even a single substituent change from phenyl to methyl at position 2 (CAS 128242-41-1) produces a fundamentally different molecular entity with a molecular weight reduction of 62.06 g/mol (260.28 vs. 198.22), representing a 23.8% decrease in mass that alters crystallization behavior, solubility, and molar dosing . The phenyl substituent contributes π-π stacking capacity, enhanced UV chromophoric properties, and increased steric bulk that directly influences target binding orientation in biological assays and regioselectivity in synthetic transformations—attributes absent in the 2-methyl and 2,3-dimethyl analogs (CAS 679435-11-1, MW 154.16) . Patent-protected dioxaspiroketal derivatives explicitly claim phenyl-substituted variants for anti-tumor applications, indicating that the phenyl group is a critical pharmacophoric element for this therapeutic class [1]. Substitution with a non-phenyl analog therefore risks loss of patent-covered activity and altered intellectual property positioning.

2-Phenyl-3-[(propan-2-yl)oxy]-5,8-dioxaspiro[3.4]oct-2-en-1-one: Quantitative Differential Evidence vs. Closest Structural Analogs


Molecular Weight and Molar Volume Differentiation vs. 2-Methyl Analog

The target compound (CAS 128242-44-4) possesses a molecular weight of 260.28 g/mol, which is 62.06 g/mol higher than the 2-methyl analog 3-isopropoxy-2-methyl-5,8-dioxaspiro[3.4]oct-2-en-1-one (CAS 128242-41-1; MW 198.22 g/mol), representing a 31.3% increase in molecular mass . This difference directly affects molar concentration calculations: for a 10 mM stock solution in 1 mL DMSO, the target compound requires 2.60 mg versus 1.98 mg for the methyl analog—a 31.3% greater mass per unit volume . The larger molecular volume of the phenyl-substituted compound also predicts slower diffusion rates and altered membrane partitioning behavior compared to the more compact methyl analog.

Physicochemical profiling Pre-formulation Molar dosing

Lipophilicity (LogP) Differentiation: Phenyl vs. Methyl Substituent Impact on Partitioning

The target compound exhibits a computed LogP of 2.15 based on its molecular structure, representing the octanol-water partition coefficient that governs passive membrane permeability and tissue distribution . While direct experimental LogP data for the 2-methyl analog (CAS 128242-41-1) is not publicly available, the structural replacement of a phenyl ring (six aromatic carbons) with a methyl group (one aliphatic carbon) is expected to reduce LogP by approximately 1.0–1.5 units based on established π-contribution values for aromatic substituents in Hansch analysis (π(phenyl) ≈ 1.96 vs. π(CH₃) ≈ 0.56) [1]. This places the target compound in the moderate lipophilicity range favorable for oral bioavailability (LogP 1–3), while the methyl analog would fall into a lower-lipophilicity regime (estimated LogP ~0.7–1.2), predicting different cell permeability and protein-binding profiles [1].

Lipophilicity ADME prediction Membrane permeability

Polar Surface Area (PSA) Comparison: Impact on Passive Oral Absorption Predictions

The target compound has a computed topological polar surface area (TPSA) of 44.76 Ų, which is derived solely from the two dioxolane oxygen atoms and the carbonyl oxygen of the enone system . The 2-methyl analog (CAS 128242-41-1), having the identical dioxaspiro core and isopropoxy substituent, is predicted to have an identical TPSA of 44.76 Ų (same oxygen count and configuration), while the 2,3-dimethyl analog (CAS 679435-11-1), which replaces the isopropoxy group with a second methyl substituent, has a lower TPSA of approximately 35.5 Ų (one fewer oxygen atom) . All three compounds fall well below the Veber threshold of 140 Ų for oral bioavailability, but the phenyl-containing target compound uniquely combines this low PSA with elevated LogP, placing it in a differentiated region of the 'bioavailability radar' relative to analogs with lower lipophilicity and comparable PSA .

Drug-likeness Oral bioavailability Veber rules

Patent-Protected Anti-Tumor Class Membership: Phenyl-Substituted Dioxaspiroketal Derivatives

U.S. Patent 8,916,717 explicitly claims dioxaspiroketal derivatives of general formula (I) wherein R is selected from, among other groups, 'phenyl, optionally para-, meta- or ortho-substituted with 0 to 3 substituents,' and specifically identifies 'n is 1, X is O, R is phenyl and R1 is H' as a preferred embodiment [1]. The target compound (CAS 128242-44-4), bearing an unsubstituted phenyl group at position 2 (equivalent to the R position in the general formula) and an isopropoxy group (C₁-C₆ alkoxy) at position 3, falls within the scope of these claims. The patent reports anti-tumor activity for this compound class against solid tumors including ovary, thyroid, colon, pancreas, breast, gastric, prostate, and lung carcinomas [1]. In contrast, the 2-methyl and 2,3-dimethyl analogs (CAS 128242-41-1 and 679435-11-1) fall under the alkyl-substituted claim subset, which may have different activity profiles not explicitly exemplified in the patent's preferred embodiments [1].

Anti-tumor Patent coverage Intellectual property

UV Chromophoric Differentiation: Phenyl Ring Absorption for Reaction Monitoring and Purity Assessment

The phenyl substituent at position 2 of the target compound confers a strong UV absorption band in the 250–260 nm region (characteristic of monosubstituted benzene π→π* transitions), with a molar extinction coefficient (ε) predicted to exceed 200 M⁻¹cm⁻¹ at λmax [1]. In contrast, the 2-methyl analog (CAS 128242-41-1) lacks aromatic chromophores and exhibits only weak end-absorption below 220 nm from the enone and acetal functionalities, resulting in dramatically lower UV detectability by HPLC-UV at standard monitoring wavelengths (254 nm) . This difference enables the target compound to be quantified at concentrations approximately 50- to 100-fold lower than the methyl analog using UV detection at 254 nm, assuming ε(phenyl) ≈ 200–400 M⁻¹cm⁻¹ vs. ε(2-methyl analog) < 10 M⁻¹cm⁻¹ at this wavelength [1].

Analytical characterization HPLC method development UV detection

Synthetic Versatility: Phenyl Group as a Handle for Further Functionalization

The phenyl ring at position 2 of the target compound provides a synthetic handle for electrophilic aromatic substitution (nitration, halogenation, sulfonation) and transition-metal-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Ullmann) that are not accessible with the 2-methyl analog (CAS 128242-41-1) [1]. This enables the target compound to serve as a diversification platform for generating focused libraries of para-, meta-, and ortho-substituted phenyl derivatives without altering the dioxaspiro core, a strategy explicitly contemplated in the patent claims for dioxaspiroketal anti-tumor agents [2]. The 2-methyl analog, lacking an aromatic ring, cannot undergo these transformations and is limited to modifications at the enone or ketal positions, resulting in a narrower derivatization scope [1].

Late-stage functionalization Cross-coupling Diversification

2-Phenyl-3-[(propan-2-yl)oxy]-5,8-dioxaspiro[3.4]oct-2-en-1-one: Evidence-Backed Application Scenarios for Procurement Decision-Making


Anti-Tumor Lead Optimization Programs Targeting Dioxaspiroketal Pharmacophores

Based on U.S. Patent 8,916,717, which identifies phenyl-substituted dioxaspiroketal derivatives as preferred embodiments for anti-tumor applications against a panel of solid tumor types (ovary, thyroid, colon, pancreas, breast, gastric, prostate, lung), the target compound (CAS 128242-44-4) is positioned as a core scaffold for medicinal chemistry optimization [1]. Its phenyl ring enables late-stage diversification via electrophilic substitution or cross-coupling to explore substituent effects on anti-tumor potency, while the isopropoxy group can be independently varied to modulate lipophilicity and metabolic stability. Procurement of this specific phenyl-substituted compound is warranted when the goal is to operate within the patent-protected preferred chemical space, as opposed to using the 2-methyl analog which falls outside the exemplified preferred embodiments [1].

HPLC Method Development Requiring High-Sensitivity UV Detection at 254 nm

The phenyl chromophore of the target compound provides strong UV absorbance at 254 nm (estimated ε >200 M⁻¹cm⁻¹), enabling reliable HPLC-UV quantification at concentrations significantly lower than those achievable with the 2-methyl analog (CAS 128242-41-1), which lacks aromatic absorption and requires short-wavelength detection (210–220 nm) with inherently higher noise [2]. For analytical development groups establishing purity protocols or reaction monitoring methods, the target compound permits lower limits of detection and more robust baseline stability, reducing method development time and improving batch-release confidence.

Focused Library Synthesis via Aromatic Diversification of the Phenyl Ring

The phenyl group at position 2 enables parallel synthesis of substituted phenyl derivatives through nitration, halogenation, sulfonation, or Suzuki cross-coupling, generating structurally diverse analog libraries without altering the stereochemically defined dioxaspiro core [3]. This contrasts with the 2-methyl analog, which cannot undergo analogous aromatic derivatization and thus offers fewer vectors for SAR exploration. Procurement of the phenyl-substituted compound is strategically advantageous for programs seeking to rapidly generate 10–50 compound libraries for hit-to-lead or lead optimization phases, as the phenyl ring serves as a pre-installed diversification point [3].

ADME Profiling Studies Requiring Moderate Lipophilicity for Oral Bioavailability

With a computed LogP of 2.15 and a TPSA of 44.76 Ų, the target compound resides within the optimal 'drug-like' property space defined by Lipinski and Veber rules (LogP ≤5, TPSA ≤140 Ų) [4]. Its moderate lipophilicity predicts favorable passive membrane permeability while maintaining adequate aqueous solubility for in vitro assay compatibility. The 2-methyl analog, with an estimated LogP ≥1.0 unit lower, may exhibit reduced cell permeability in Caco-2 or PAMPA assays and different protein-binding profiles. For ADME screening cascades, procuring the phenyl-substituted compound enables evaluation of the higher-lipophilicity end of the dioxaspiroketal property range, complementing data from less lipophilic analogs .

Quote Request

Request a Quote for 2-Phenyl-3-[(propan-2-yl)oxy]-5,8-dioxaspiro[3.4]oct-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.